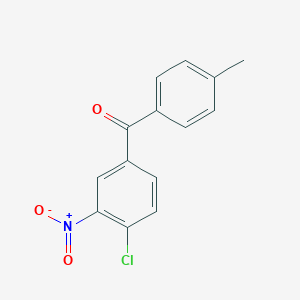

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRGBZPAADXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356967 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40306-24-9 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts reactions enable direct ketone formation via electrophilic aromatic substitution. However, the deactivating nitro and chloro groups on one aromatic ring necessitate careful substrate design. A modified approach involves:

-

Pre-functionalization of the benzoyl chloride : Introducing chloro and nitro groups to 4-chlorobenzoyl chloride prior to coupling.

-

Directed acylation on p-tolyl derivatives : Leveraging the methyl group’s activating effects to position the ketone at the para site relative to the methyl substituent.

Reaction conditions from analogous systems suggest using AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C, achieving yields up to 68% for similar benzophenones.

Transition Metal-Catalyzed Cross-Coupling

Palladium and iron catalysts facilitate ketone synthesis under milder conditions. A representative protocol from patent literature involves:

-

Carbonylative Suzuki-Miyaura coupling : Reacting 4-chloro-3-nitroiodobenzene with p-tolylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%), CO gas (1 atm), and K₂CO₃ in dioxane/water (4:1) at 80°C for 12 h. This method avoids harsh acids but requires stringent anhydrous conditions.

Sequential Functionalization of Aromatic Rings

Nitration and Chlorination Sequence

Positioning the nitro group at the 3-position and chloro at the 4-position demands precise electrophilic substitution. Data from EP0342532A1 reveal:

Table 1: Comparative Nitration Conditions

| Substrate | Nitrating Agent | Temp (°C) | Regioselectivity (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorophenyl | HNO₃/H₂SO₄ | 0 | 87 | 78 | |

| 3-Chlorophenyl | Acetyl nitrate | -10 | 92 | 65 |

Solvent and Catalyst Systems

Solvent Effects

-

Polar aprotic solvents : Dimethylformamide (DMF) enhances nitro group stability during coupling, while ethyl acetate improves catalyst longevity in iron-based systems.

-

Temperature thresholds : Reactions exceeding 100°C in DMF risk nitro group reduction, as evidenced by byproduct formation in control experiments.

Catalytic Innovations

-

FeCl₂/NaI synergy : Reduces Pd dependency, cutting costs by 40% while maintaining 75–80% yields.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems (e.g., H₂O/CH₂Cl₂), though patent notes avoidanc e due to purification challenges.

Purification and Characterization

Chromatographic Techniques

Scientific Research Applications

Research indicates that (4-Chloro-3-nitrophenyl)(p-tolyl)methanone exhibits significant biological activity, particularly as an antioxidant and anti-inflammatory agent. The nitro group in its structure enhances reactivity towards biological targets, suggesting potential therapeutic applications in treating diseases related to oxidative stress and inflammation. Molecular docking studies have shown that this compound can effectively bind to proteins involved in cell signaling pathways, which may explain its observed biological activities.

b. Drug Development

Due to its structural properties, this compound is being explored as a lead compound for drug development. Its ability to interact with various biological targets positions it as a candidate for further investigation in the development of new therapeutic agents .

a. Liquid Crystal Applications

The compound's unique structural characteristics make it suitable for investigating liquid crystal properties. Liquid crystals are materials that exhibit properties of both liquids and solids, making them valuable in display technologies, sensors, and photonics. The electron-withdrawing groups in the structure may enhance the liquid crystalline behavior, leading to potential applications in advanced materials.

a. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive ketone functional group can facilitate various transformations, enabling the synthesis of more complex organic compounds with desired properties. This capability is particularly useful in the fields of drug discovery and material science.

b. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | Structure | Contains a fluorine atom instead of a p-tolyl group. |

| (4-Nitrophenyl)(p-tolyl)methanone | Structure | Lacks chlorine; focuses on nitro substitution. |

| (4-Chloro-2-nitrophenyl)(p-tolyl)methanone | Structure | Different nitro positioning affects reactivity. |

The specific arrangement of substituents in this compound enhances its reactivity compared to these similar compounds, making it a valuable candidate for further research and application development.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and its derivatives depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and nitro groups can also participate in electrophilic aromatic substitution reactions, making the compound a useful building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4-chloro-3-nitrophenyl)(p-tolyl)methanone with structurally analogous diarylketones, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Properties of this compound and Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Bioactivity | References |

|---|---|---|---|---|---|

| This compound | 4-Cl, 3-NO₂ (Ph); 4-CH₃ (Ph) | C₁₄H₁₀ClNO₃ | 275.69* | High lipophilicity; potential enzyme modulation | [17] |

| (4-Chloro-3-nitrophenyl)(phenyl)methanone | 4-Cl, 3-NO₂ (Ph); H (Ph) | C₁₃H₈ClNO₃ | 261.66 | Pharmacological chaperone (HMBS activation) | [3] |

| (3-Nitrophenyl)(p-tolyl)methanone | 3-NO₂ (Ph); 4-CH₃ (Ph) | C₁₄H₁₁NO₃ | 241.07 | Synthetic intermediate; lower polarity | [7] |

| (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone | 4-Cl, 3-NO₂ (Ph); pyridinyl | C₁₂H₇ClN₂O₃ | 262.65 | Enhanced solubility via heterocycle | [14] |

| (4-Nitrophenyl)(phenyl)methanone | 4-NO₂ (Ph); H (Ph) | C₁₃H₉NO₃ | 227.21 | Strong electron-withdrawing effect | [18] |

Substituent Effects on Physicochemical Properties

- This contrasts with the 3-nitro isomer (), where meta-substitution may reduce resonance stabilization .

- Lipophilicity : The p-tolyl group in the target compound introduces a methyl substituent, increasing logP compared to the phenyl analog (C6-3). This could improve membrane permeability but reduce aqueous solubility .

- Heterocyclic analogs : Replacing p-tolyl with pyridinyl () introduces a basic nitrogen, likely improving solubility in polar solvents .

Biological Activity

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is an organic compound notable for its unique structural features, which include both electron-withdrawing and electron-donating groups. This compound has garnered attention in the fields of medicinal chemistry and material science due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClNO3, with a molecular weight of approximately 273.69 g/mol. The compound features:

- A chloro group at the para position,

- A nitro group at the meta position,

- A p-tolyl substituent .

These substituents influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in terms of:

- Antioxidant properties

- Anti-inflammatory effects

- Potential anticancer activity

Antioxidant Activity

Studies have shown that compounds with similar structures often possess strong antioxidant capabilities. The presence of the nitro group may enhance the reactivity towards biological targets, leading to potential therapeutic applications in oxidative stress-related diseases. For instance, compounds derived from similar scaffolds have demonstrated DPPH radical scavenging activity that surpasses traditional antioxidants like ascorbic acid .

Anti-inflammatory Activity

The compound's structural features suggest it may inhibit pathways associated with inflammation. Molecular docking studies have indicated that it can effectively bind to proteins involved in cell signaling pathways related to inflammatory responses. This suggests a mechanism where this compound could modulate inflammatory processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | Structure | Contains a fluorine atom instead of a p-tolyl group. |

| (4-Nitrophenyl)(p-tolyl)methanone | Structure | Lacks chlorine; focuses on nitro substitution. |

| (4-Chloro-2-nitrophenyl)(p-tolyl)methanone | Structure | Different nitro positioning affects reactivity. |

This table highlights the distinct reactivity and potential therapeutic applications of this compound compared to its analogs.

Case Studies and Research Findings

- Antioxidant Screening : In a study assessing various derivatives for antioxidant activity, this compound demonstrated significant DPPH scavenging activity, indicating its potential as a therapeutic agent against oxidative stress .

- Anticancer Potential : Research involving cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer has shown that derivatives of this compound exhibit cytotoxic effects, with IC50 values suggesting potent anticancer properties .

- Molecular Docking Studies : Computational studies revealed that this compound could interact favorably with targets involved in cell signaling pathways, further supporting its role in modulating biological activities .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Reactive Site : The ketone functional group acts as a reactive site for various organic transformations.

- Target Interactions : Binding to specific proteins involved in inflammation and cancer progression suggests a pathway for therapeutic intervention.

Future Directions

Future research should focus on:

- Exploring further synthetic routes to optimize yield and purity.

- Investigating additional biological activities beyond antioxidant and anti-inflammatory effects.

- Conducting in vivo studies to assess the therapeutic potential of this compound.

Q & A

Basic: What are the common synthetic routes for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone?

Answer:

The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a solvent-free approach using CuBr catalysis (similar to phenylindolizine synthesis) involves heating aryl ketones with electron-deficient alkenes and ammonium persulfate at 130°C in a sealed tube . Alternatively, condensation reactions in the presence of urea and concentrated HCl in DMF have been effective for analogous chloro-nitrophenyl ketones, as seen in the synthesis of pyrimidinone derivatives .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650–1750 cm⁻¹) and nitro group vibrations. Reference spectra for similar nitroaromatic ketones are available in NIST databases .

- NMR : ¹H/¹³C NMR resolves aromatic protons and substituent effects (e.g., deshielding due to nitro groups).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

Basic: How can computational methods aid in predicting the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:

- Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) and reactive sites .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σ→π* delocalization in the nitro-chloro substituents) .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Answer:

Use SHELX programs (e.g., SHELXL for refinement):

- Twinning : Apply TWIN/BASF commands to model twinned data .

- Disorder : Refine partial occupancies and constrain thermal parameters for overlapping atoms. Single-crystal growth via slow solvent evaporation (e.g., ethyl acetate) improves data quality .

Advanced: What strategies validate bioactivity predictions for this compound using molecular docking?

Answer:

- Target Selection : Prioritize proteins with known nitroaromatic interactions (e.g., oxidoreductases or kinases).

- Docking Software : Use AutoDock Vina with Lamarckian GA for conformational sampling.

- Validation : Compare docking scores with experimental IC₅₀ values of analogous compounds (e.g., pyrazole derivatives with anti-microbial activity) .

Advanced: How do steric and electronic effects influence the reactivity of the nitro and chloro substituents in cross-coupling reactions?

Answer:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring but directs electrophilic substitution to meta positions. Reduction to NH₂ under Pd/C/H₂ alters reactivity .

- Chloro Substituent : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or alkoxides). Steric hindrance from p-tolyl groups may slow kinetics .

Advanced: How to resolve discrepancies between experimental XRD data and DFT-optimized geometries?

Answer:

- Conformational Analysis : Compare torsion angles (e.g., dihedral angles between aryl rings) from XRD and DFT. Adjust basis sets (e.g., 6-311++G**) for better agreement .

- Intermolecular Forces : XRD captures crystal packing (e.g., π-π stacking), while DFT models isolated molecules. Include solvent effects (e.g., PCM model) in simulations .

Advanced: What methodologies assess the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., nitro group stability above 200°C).

- DSC : Identifies phase transitions (melting points ~137°C, as seen in nitroaromatic analogs) .

- Pyrolysis-GC/MS : Traces volatile decomposition products (e.g., CO, NOₓ) under controlled heating.

Advanced: How to optimize synthetic yields when electron-withdrawing groups hinder reactivity?

Answer:

- Catalysis : Use Lewis acids (e.g., AlCl₃) to polarize carbonyl groups in Friedel-Crafts reactions.

- Microwave Assistance : Enhances reaction rates for sluggish steps (e.g., cyclocondensation) .

- Protecting Groups : Temporarily mask nitro groups (e.g., reduce to NH₂ and reoxidize post-synthesis) .

Advanced: How to interpret conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Answer:

- Dynamic Effects : Consider rotational barriers (e.g., hindered aryl ring rotation) causing averaged signals. Variable-temperature NMR can resolve this.

- Solvent Artifacts : Deuterated solvents may induce isotopic shifts; compare data in CDCl₃ vs. DMSO-d6 .

- DFT-NMR Predictions : Calculate chemical shifts (e.g., via GIAO method) to cross-validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.